3-(1-aminoethyl)oxetan-3-ol
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Overview
Description
3-(1-aminoethyl)oxetan-3-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It is characterized by an oxetane ring, which is a four-membered cyclic ether, with an aminoethyl group attached to the third carbon and a hydroxyl group on the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminoethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amino alcohol precursor under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-aminoethyl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxetanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oxetanes.
Scientific Research Applications
3-(1-aminoethyl)oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-aminoethyl)oxetan-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-hydroxyethyl)oxetan-3-ol
- 3-(1-aminoethyl)tetrahydrofuran
- 3-(1-aminoethyl)oxirane
Uniqueness
3-(1-aminoethyl)oxetan-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the oxetane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
2172587-97-0 |
---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.1 |
Purity |
95 |
Origin of Product |
United States |
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